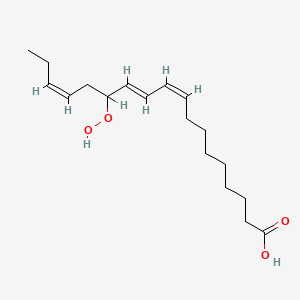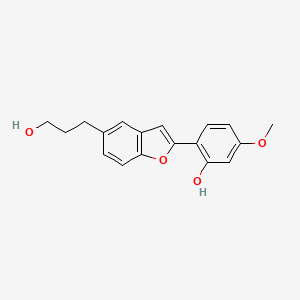![molecular formula C22H33ClN2O2 B1252542 (4aalpha,8abeta)-8beta-[(2,6,6-Trimethyl-5beta-chlorotetrahydro-2H-pyran)-2alpha-yl]-1alpha,5alpha-diisocyano-2,5-dimethyldecahydronaphthalen-2beta-ol](/img/structure/B1252542.png)
(4aalpha,8abeta)-8beta-[(2,6,6-Trimethyl-5beta-chlorotetrahydro-2H-pyran)-2alpha-yl]-1alpha,5alpha-diisocyano-2,5-dimethyldecahydronaphthalen-2beta-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aalpha,8abeta)-8beta-[(2,6,6-Trimethyl-5beta-chlorotetrahydro-2H-pyran)-2alpha-yl]-1alpha,5alpha-diisocyano-2,5-dimethyldecahydronaphthalen-2beta-ol is a natural product found in Acanthella, Acanthella pulcherrima, and Acanthella cavernosa with data available.
Aplicaciones Científicas De Investigación
Environmental Impact Study
- Study Overview: Research on organochlorine compounds similar in structure to the chemical , such as aldrin, reveals their environmental impact. Aldrin, used extensively until 1985 as an insecticide in Brazilian sugarcane cultivation, raised concerns about its long-term environmental effects. However, a study found that past applications of these insecticides, including aldrin, do not pose a current environmental threat, with most not detected or below detection limits in soils, colluviums, and organisms. Nevertheless, compounds like lindane and heptachlor, still detectable, show accumulation in sediments and organisms, suggesting a legacy of contamination from applications after 1985 (Sparovek et al., 2001).
Microbiological Degradation Studies
- Research Focus: A study on the degradation of cholic acid metabolites by Corynebacterium equi sheds light on the microbiological degradation pathways of similar complex organic compounds. This research is pivotal in understanding how certain bacterial species can break down intricate organic molecules, which could have implications for environmental remediation and the development of biodegradation strategies for similar compounds (Hayakawa & Fujiwara, 1977).
Natural Product Isolation
- Isolation of Similar Compounds: In a study on Croton arboreous, researchers isolated sesquiterpenes structurally similar to the compound . Understanding the isolation and structural elucidation of these compounds is crucial in the field of natural product chemistry, which often deals with the discovery and synthesis of bioactive compounds from natural sources. Such research has direct implications for drug discovery and the understanding of biochemical pathways (Aguilar-Guadarrama & Ríos, 2004).
Propiedades
Fórmula molecular |
C22H33ClN2O2 |
|---|---|
Peso molecular |
393 g/mol |
Nombre IUPAC |
(1S,2S,4aR,5R,8R,8aR)-8-[(2S,5R)-5-chloro-2,6,6-trimethyloxan-2-yl]-1,5-diisocyano-2,5-dimethyl-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C22H33ClN2O2/c1-19(2)16(23)10-13-22(5,27-19)15-8-11-20(3,25-7)14-9-12-21(4,26)18(24-6)17(14)15/h14-18,26H,8-13H2,1-5H3/t14-,15-,16-,17-,18+,20-,21+,22+/m1/s1 |
Clave InChI |
ULUHGZAAPMJKNO-CGYKTZFGSA-N |
SMILES isomérico |
C[C@]1(CC[C@H]([C@H]2[C@H]1CC[C@]([C@H]2[N+]#[C-])(C)O)[C@@]3(CC[C@H](C(O3)(C)C)Cl)C)[N+]#[C-] |
SMILES canónico |
CC1(C(CCC(O1)(C)C2CCC(C3C2C(C(CC3)(C)O)[N+]#[C-])(C)[N+]#[C-])Cl)C |
Sinónimos |
kalihinol A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


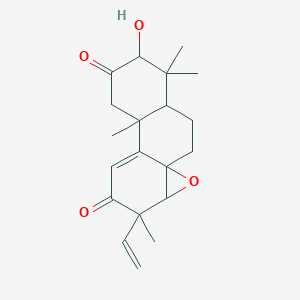
![(2S)-2-[[(2R)-2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1252464.png)
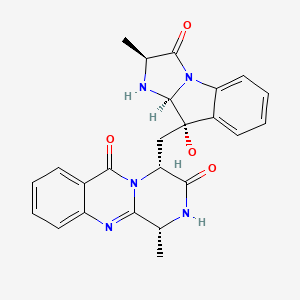
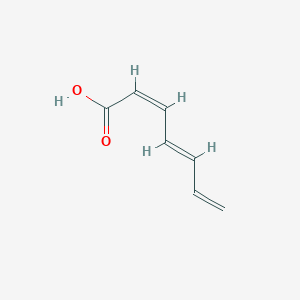
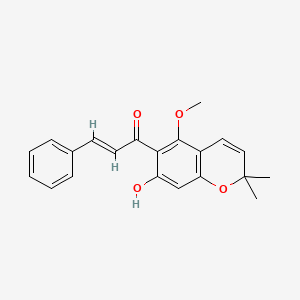
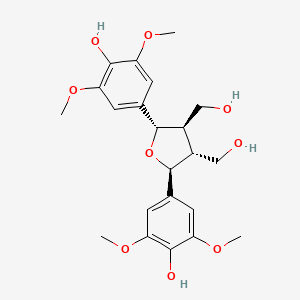
![Bis[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine](/img/structure/B1252472.png)


![Sulfamide, N-[(2S)-1,4-dioxan-2-ylmethyl]-N-methyl-N'-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-](/img/structure/B1252476.png)

